4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Lipophilicity Drug-likeness ADME

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946373-91-7) is a synthetic small molecule (MW 408.5 g/mol, C19H24N2O4S2) belonging to the N-sulfonamide-tetrahydroquinoline class. This structural class has been extensively characterized in the patent and primary literature as modulators of the retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear receptor implicated in autoimmune disease, inflammation, and prostate cancer.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.53
CAS No. 946373-91-7
Cat. No. B2412226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS946373-91-7
Molecular FormulaC19H24N2O4S2
Molecular Weight408.53
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
InChIInChI=1S/C19H24N2O4S2/c1-3-15-7-11-18(12-8-15)27(24,25)20-17-10-9-16-6-5-13-21(19(16)14-17)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3
InChIKeyLCQHBMPOCYCCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946373-91-7): A Specialized Tetrahydroquinoline Sulfonamide for Targeted RORγ Modulator Screening


4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946373-91-7) is a synthetic small molecule (MW 408.5 g/mol, C19H24N2O4S2) belonging to the N-sulfonamide-tetrahydroquinoline class . This structural class has been extensively characterized in the patent and primary literature as modulators of the retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear receptor implicated in autoimmune disease, inflammation, and prostate cancer [1]. The compound features an ethylsulfonyl group at the tetrahydroquinoline N-1 position and a 4-ethylbenzenesulfonamide moiety at the C-7 position, a substitution pattern that distinguishes it from other in-class candidates and probe molecules .

Why 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-sulfonamide-tetrahydroquinoline chemotype, seemingly minor variations in substitution at the N-1 sulfonyl and C-7 sulfonamide positions profoundly alter RORγ binding affinity, selectivity over other nuclear receptors, and antiproliferative activity in prostate cancer models [1]. For instance, the well-characterized probe XY039 (a 2,4-difluorobenzenesulfonamide at C-7 and a 4-(trifluoromethyl)benzylsulfonyl at N-1) demonstrates potent RORγ transcriptional inhibition, but its physicochemical and pharmacokinetic profile is dictated by these specific substituents [1]. The target compound's distinct combination of an ethylsulfonyl N-1 cap and a 4-ethylbenzenesulfonamide C-7 group produces a unique calculated logP (~3.7–4.0) and hydrogen-bonding capacity relative to analogs with halogenated or trifluoromethyl phenylsulfonamide groups . Generic interchange based solely on core scaffold similarity ignores these critical structure-activity relationship (SAR) determinants, risking loss of target engagement, altered selectivity, or unsuitable ADME properties for a given screening cascade [1].

Quantitative Differentiation Evidence for 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946373-91-7)


Distinct Calculated logP and Lipophilic Ligand Efficiency Profile vs. the Unsubstituted Benzenesulfonamide Analog

The target compound possesses a 4-ethyl substituent on the terminal benzenesulfonamide, absent in the closely related unsubstituted analog N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946227-38-9, MW 380.48) . This ethyl group is predicted to increase logP by approximately 1.0–1.5 log units compared to the unsubstituted analog, based on the calculated logP of a structurally related N-(1-(ethanesulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide scaffold (logP 2.51) and the known Hansch π-value for an aromatic ethyl substituent (~+1.0). For RORγ inverse agonists targeting prostate cancer, lipophilicity in the range of logP 3–4 has been associated with optimal cellular potency and oral bioavailability in lead series [1].

Lipophilicity Drug-likeness ADME

Differentiated Hydrogen-Bond Acceptor/Donor Topology Enables Distinct RORγ Ligand-Binding Domain Interaction vs. XY039

The target compound replaces the 2,4-difluorobenzenesulfonamide C-7 group of the crystallographically characterized probe XY039 with a 4-ethylbenzenesulfonamide [1]. In the RORγ LBD:XY039 co-crystal structure (PDB 7XQE), the 2,4-difluoro substituents engage in distinct hydrophobic and polar contacts within the ligand-binding pocket [1]. The 4-ethyl group on the target compound would occupy a different region of conformational space, potentially altering the interaction with helix H11 and the AF-2 surface, which are critical for inverse agonist efficacy and selectivity over RORα and RORβ [2]. The ethylsulfonyl N-1 group of the target compound is sterically less demanding than the 4-(trifluoromethyl)benzylsulfonyl group of XY039 (MW 545.2 for XY039 vs. 408.5 for target), offering a distinct selectivity and physicochemical profile [1].

RORγ Nuclear Receptor Binding Mode

Lower Molecular Weight and Higher Fraction sp3 (Fsp3) Compared to Halogenated Tetrahydroquinoline RORγ Probes

The target compound (MW 408.5) is significantly smaller than many optimized RORγ inverse agonist probes in the tetrahydroquinoline class, such as XY039 (MW 545.2), XY077 (MW ~540), and IOWH-032 (MW 545.2) [1]. Its lower molecular weight, combined with a higher fraction of sp3-hybridized carbons (Fsp3) due to the ethyl substituents, places it in a more favorable lead-like property space according to the commonly applied Rule of Three (MW <300 for fragments, <450 for leads) [2]. Specifically, the compound lacks the heavy halogen atoms (F, Cl, Br) found in many potent analogs, reducing the risk of halogen-specific toxicity metabolites and offering a cleaner starting point for hit-to-lead optimization [1].

Physicochemical Properties Lead-likeness Molecular Complexity

Commercial Availability in a Defined Screening Format Enables Rapid Procurement vs. Custom Synthesis of Close Analogs

The target compound is commercially available from Life Chemicals (Catalog F2052-0403) as a 2 µmol aliquot at >90% purity for $57.00, providing immediate access for screening without the lead time and cost of custom synthesis . In contrast, the closely related comparator XY039 is not commercially listed in major screening libraries and requires de novo synthesis based on published procedures, which entails multi-step synthesis with ~26–53% yields for the final sulfonamide coupling step [1]. This represents a procurement advantage for laboratories seeking to rapidly evaluate the ethyl-substituted tetrahydroquinoline sulfonamide chemical space.

Procurement Screening Library Commercial Availability

Optimal Research and Procurement Scenarios for 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


RORγ Inverse Agonist Focused Library Screening for Prostate Cancer and Autoimmune Disease

This compound is ideally suited as a structurally distinct entry in a focused RORγ modulator screening deck. Its unique 4-ethylbenzenesulfonamide/ethylsulfonyl substitution pattern provides complementary chemical space to the halogenated tetrahydroquinoline probes (XY039, XY077) described in the 2024 Wu et al. study [1]. In a dual-luciferase RORγ reporter assay in 293T cells, this compound can be profiled alongside known inverse agonists to establish its potency and efficacy rank. The absence of fluorine and bromine atoms simplifies metabolic profiling and reduces the likelihood of CYP-mediated reactive metabolite formation, a known concern with polyhalogenated RORγ ligands [1].

Hit-to-Lead Optimization of Non-Halogenated Tetrahydroquinoline Sulfonamides with Improved ADME Properties

The compound's moderate molecular weight (408.5) and calculated logP (~3.7–4.0) place it in a favorable property range for oral bioavailability optimization . Medicinal chemistry teams can use this compound as a template for systematic SAR exploration: modifying the 4-ethyl group on the benzenesulfonamide to probe lipophilic contacts in the RORγ LBD, or substituting the ethylsulfonyl N-1 group with other small alkylsulfonyl groups to tune metabolic stability while retaining target engagement. The commercial availability of the compound as a pre-weighed screening aliquot (Life Chemicals F2052-0403) enables immediate initiation of analog synthesis and biological testing without the procurement bottleneck of custom synthesis .

Selectivity Profiling Against RORα and RORβ Nuclear Receptor Isoforms

Nuclear receptor selectivity is a critical parameter for RORγ inverse agonist development, as off-target activation or inhibition of RORα and RORβ can lead to complex in vivo phenotypes [1]. The target compound's unsubstituted ethylsulfonyl N-1 group is sterically smaller than the 4-fluorophenylsulfonyl or 4-(trifluoromethyl)benzylsulfonyl groups found in many selective RORγ inverse agonists, offering a distinct selectivity signature. In a panel of Gal4-NR LBD co-transfection assays (RORα, RORβ, RORγ, FXR, LXRα), this compound can be tested at a fixed concentration (e.g., 10 µM) to rapidly assess its selectivity fingerprint compared to reference compounds SR2211 and GSK805 [1]. Compounds with ethylsulfonyl N-1 caps have been reported in the patent literature (US9512111, US10364237) as RORγ modulators, suggesting this substitution is tolerated at the target [1].

Chemical Biology Probe Development for Target Engagement Studies

The target compound's clean structure, lacking photo-labile or redox-active functional groups (nitro, aniline, polyhalogen), makes it a suitable candidate for chemical probe development. The 4-ethylbenzenesulfonamide moiety can serve as a recognition element for RORγ, while the tetrahydroquinoline core provides synthetic handles for linker attachment (e.g., via C-6 or C-8 functionalization) to generate affinity chromatography resins or fluorescent probes for cellular target engagement assays. The compound's commercial availability as a characterized solid (>90% purity) supports immediate use in biochemical and biophysical assays without additional purification .

Quote Request

Request a Quote for 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.